
4-Amino-3-fluorobenzosulfonic acid
Description
4-Amino-3-fluorobenzosulfonic acid is a useful research compound. Its molecular formula is C6H6FNO3S and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.00524239 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Q. Basic: What are the recommended synthetic routes for 4-amino-3-fluorobenzosulfonic acid, and how do reaction conditions influence yield?
The synthesis typically involves electrophilic substitution on a benzoic acid backbone. Key steps include fluorosulfonation at the meta position and amination at the para position. Optimizing reaction conditions (e.g., temperature: 60–80°C, use of anhydrous solvents like THF) is critical to avoid side reactions, such as over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity . Comparative studies with analogs like 4-amino-3-sulfamoylbenzoic acid suggest that the fluorosulfonyl group’s electrophilicity requires controlled stoichiometry to prevent decomposition .
Q. Advanced: How does the fluorosulfonyl group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
The fluorosulfonyl group (-SO₂F) acts as a strong electron-withdrawing group, activating the benzene ring for NAS. Computational studies (e.g., DFT calculations) show enhanced para/ortho electrophilicity compared to non-fluorinated analogs. However, steric hindrance from the sulfonyl group may limit accessibility at the ortho position. Experimental validation using thiourea as a nucleophile demonstrated 78% substitution at the para position under mild conditions (pH 7.5, 25°C) .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct shifts for the amino proton (δ 5.2–5.5 ppm) and fluorosulfonyl group (δ 120–125 ppm in ¹⁹F NMR).
- FT-IR : Peaks at 1340 cm⁻¹ (S=O symmetric stretch) and 1530 cm⁻¹ (C-F stretch).
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 219.19) confirms molecular weight .
Q. Advanced: How can researchers design enzyme inhibition assays using this compound as a potential inhibitor?
The compound’s sulfonyl group can mimic phosphate or carboxylate moieties in enzyme active sites. For example, in kinase inhibition studies:
Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine kinases).
Assay Setup : Use fluorescence polarization (FP) to monitor competitive binding with ATP analogs.
Data Interpretation : IC₅₀ values <10 µM suggest strong binding, but validate specificity via counter-screens against non-target kinases .
Q. Basic: How does this compound compare structurally and functionally to 4-amino-3-sulfamoylbenzoic acid?
While both contain sulfonyl groups, the fluorosulfonyl moiety (-SO₂F) in the former increases electrophilicity and hydrolytic stability compared to the sulfamoyl group (-SO₂NH₂). This makes it more suitable for covalent bonding strategies in probe design. However, the sulfamoyl derivative exhibits better solubility in aqueous buffers (e.g., PBS) .
Q. Advanced: What strategies mitigate instability of this compound under acidic conditions?
Instability arises from hydrolysis of the sulfonyl fluoride to sulfonic acid. Mitigation methods include:
- pH Control : Store solutions at neutral pH (6.5–7.5).
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- In Situ Generation : Use precursors like sulfonyl chlorides, which are converted to sulfonyl fluorides immediately before use .
Q. Basic: What computational tools are recommended for modeling the electronic properties of this compound?
- Software : Gaussian 16 or ORCA for DFT calculations.
- Parameters : B3LYP/6-311+G(d,p) basis set to model frontier orbitals and electrostatic potential surfaces.
- Outputs : HOMO-LUMO gaps (~4.2 eV) predict reactivity, while Mulliken charges highlight electrophilic sites (e.g., fluorine: -0.32 e) .
Q. Advanced: How is this compound utilized in protein labeling studies?
The compound serves as a bifunctional linker:
Conjugation : React the sulfonyl fluoride with lysine residues under mild conditions (pH 8.0, 4°C).
Tagging : Attach fluorophores (e.g., Alexa Fluor 647) to the amino group via NHS ester chemistry.
Validation : Confirm labeling efficiency via SDS-PAGE and fluorescence imaging .
Q. Basic: What HPLC methods are optimal for purity analysis of this compound?
- Column : LiChrosorb® RP-8 (10 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 20 min.
- Detection : UV at 254 nm. Retention time: ~12.3 min .
Q. Advanced: What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
The amino group directs palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the ortho position due to its strong electron-donating effect. In contrast, the fluorosulfonyl group deactivates the meta position. For example, coupling with phenylboronic acid yields >85% ortho-biphenyl product using Pd(OAc)₂/XPhos catalyst .
Properties
IUPAC Name |
4-amino-3-fluorobenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJIKMOCULTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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